5-Chloro-2-ethoxy-4-methylpyridine
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Overview
Description
5-Chloro-2-ethoxy-4-methylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxy-4-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethoxy-4-methylpyridine.
Chlorination: The chlorination of 2-ethoxy-4-methylpyridine is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically performed under reflux conditions to ensure complete chlorination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxy-4-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids derived from the ethoxy group.
Reduction: Piperidine derivatives.
Scientific Research Applications
5-Chloro-2-ethoxy-4-methylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxy-4-methylpyridine depends on its application:
Pharmaceuticals: It may act by modulating specific receptors or enzymes involved in disease pathways. For example, it could inhibit certain enzymes or bind to receptor sites to alter cellular responses.
Agrochemicals: It may interfere with essential biological processes in pests or plants, such as enzyme inhibition or disruption of cellular membranes.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-methylpyridine: Lacks the chlorine substitution, which may result in different reactivity and applications.
5-Chloro-2-methoxy-4-methylpyridine: Similar structure but with a methoxy group instead of an ethoxy group, potentially affecting its chemical properties and uses.
5-Chloro-2-ethoxy-3-methylpyridine: The position of the methyl group is different, which can influence its reactivity and interaction with biological targets.
Uniqueness
5-Chloro-2-ethoxy-4-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted applications in pharmaceuticals and agrochemicals, where precise molecular interactions are crucial.
Properties
IUPAC Name |
5-chloro-2-ethoxy-4-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFYMGGFSIXECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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